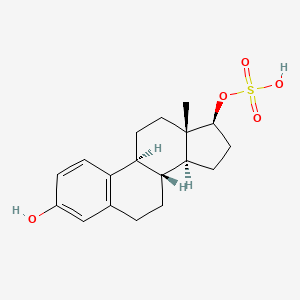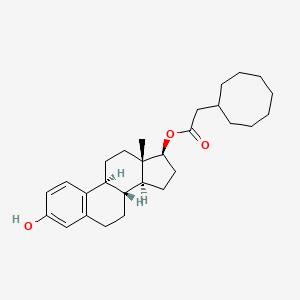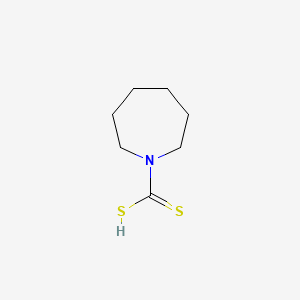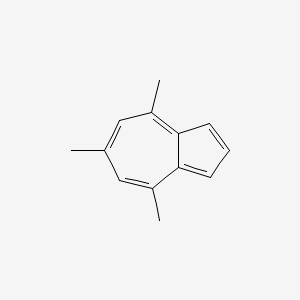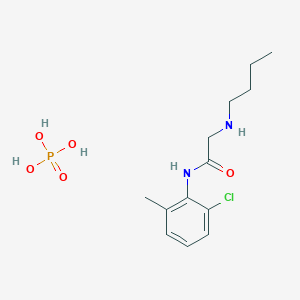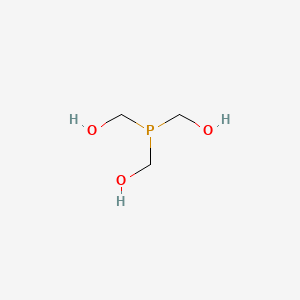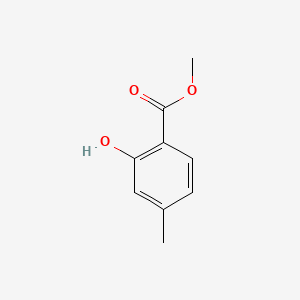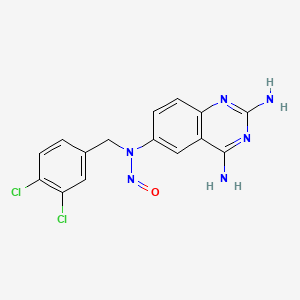
Nitroquine
Overview
Description
Nitroquine is an antimalarial compound known for its efficacy against various Plasmodium species, including Plasmodium yoelii, Plasmodium gallinaceum, and Plasmodium cynomolgi. It is particularly effective at both the erythrocytic and exoerythrocytic stages of the parasite’s lifecycle . This compound has been studied for its potential to reduce malaria transmission by affecting the mosquito vector, Anopheles stephensi .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nitroquine involves several steps, starting with the nitration of quinoline derivatives. The reaction typically requires concentrated nitric acid and sulfuric acid as reagents, under controlled temperature conditions to ensure the selective nitration of the quinoline ring .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The nitration step is followed by purification processes such as recrystallization and chromatography to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Nitroquine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Nitroquine has a wide range of scientific research applications:
Mechanism of Action
Nitroquine exerts its antimalarial effects by inhibiting the synthesis of DNA and proteins in Plasmodium parasites. It interferes with the structure and function of the cytoplasm and nucleus of the exoerythrocytic forms of the parasite . This inhibition disrupts the parasite’s lifecycle, reducing its ability to replicate and survive within the host .
Comparison with Similar Compounds
Chloroquine: Another antimalarial drug that targets the erythrocytic stage of Plasmodium parasites.
Primaquine: Effective against the exoerythrocytic stages of Plasmodium and used for radical cure of malaria.
Mefloquine: Known for its efficacy against drug-resistant strains of Plasmodium.
Uniqueness of Nitroquine: this compound is unique in its dual action against both erythrocytic and exoerythrocytic stages of Plasmodium, making it a versatile antimalarial agent. Its ability to modulate gene expression in mosquitoes also highlights its potential in reducing malaria transmission .
Properties
IUPAC Name |
N-(2,4-diaminoquinazolin-6-yl)-N-[(3,4-dichlorophenyl)methyl]nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N6O/c16-11-3-1-8(5-12(11)17)7-23(22-24)9-2-4-13-10(6-9)14(18)21-15(19)20-13/h1-6H,7H2,(H4,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQXNYOBSUPZMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN(C2=CC3=C(C=C2)N=C(N=C3N)N)N=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90944964 | |
| Record name | N-[(3,4-Dichlorophenyl)methyl]-N-(2,4-diimino-1,2,3,4-tetrahydroquinazolin-6-yl)nitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22316-71-8 | |
| Record name | Nitroquine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022316718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(3,4-Dichlorophenyl)methyl]-N-(2,4-diimino-1,2,3,4-tetrahydroquinazolin-6-yl)nitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of nitroquine against malaria parasites?
A1: this compound, like its close analogue chloroquine, is believed to exert its antimalarial activity primarily by interfering with the detoxification process of heme within the parasite's digestive vacuole. [, ] During hemoglobin digestion, toxic heme is released. Parasites convert this heme into non-toxic hemozoin. This compound accumulates in the digestive vacuole and inhibits this conversion, leading to heme buildup and parasite death. []
Q2: How does this compound affect parasite development within the mosquito vector?
A2: Research indicates that this compound exhibits diverse effects on different stages of the Plasmodium life cycle within the mosquito. For instance, this compound significantly reduced the number of P. yoelii oocysts in the Anopheles stephensi mosquito midgut. [] Additionally, this compound treatment impacted sporozoite development, leading to varying numbers of sporozoites in the mosquito hemolymph and salivary glands depending on the timing of this compound administration. []
Q3: Does this compound affect the mosquito's immune response to the parasite?
A3: Yes, this compound appears to modulate the mosquito's immune response to Plasmodium infection. Studies have shown that this compound can induce melanization of oocysts in the mosquito midgut, a key immune response that encapsulates and kills the parasite. [, , , , , , , , , ] This melanization process is linked to the upregulation of specific genes and proteins in the mosquito, such as the thioester-containing protein 1 (TEP1) and prophenoloxidase (PPO). [, , , , ]
Q4: Does this compound affect protein synthesis in the parasite?
A4: Yes, studies have demonstrated that this compound can inhibit protein synthesis in Plasmodium yoelii in vitro. [] The inhibitory effect of this compound on protein synthesis was found to be significantly stronger than that of cycloheximide, a known protein synthesis inhibitor. []
Q5: Does this compound affect DNA and RNA synthesis in the parasite?
A5: Yes, this compound has been shown to inhibit the incorporation of [3H]hypoxanthine into both DNA and RNA of Plasmodium yoelii in vitro. [] This suggests that this compound, like pyrimethamine, may interfere with folic acid metabolism in the parasite, ultimately affecting DNA synthesis. []
Q6: Does this compound affect the membrane properties of the parasite?
A6: Yes, this compound has been observed to influence the membrane properties of Plasmodium yoelii. Studies indicate that this compound can inhibit phospholipid synthesis and decrease membrane fluidity in the parasite. []
Q7: What is the molecular formula and weight of this compound?
A7: While the provided research papers do not explicitly state the molecular formula and weight of this compound, they refer to it as a 4-aminoquinoline derivative and often use its historical codename CI-679. [, , ] Further research beyond these papers is needed to determine the exact chemical structure and associated properties.
Q8: What is known about the stability of this compound under various conditions?
A8: The provided research primarily focuses on the biological effects of this compound. Information regarding its stability under different storage conditions, pH levels, or temperatures is limited within these studies.
Q9: What is the efficacy of this compound against different Plasmodium species?
A9: this compound has demonstrated efficacy against various Plasmodium species in both in vitro and in vivo studies. It has shown significant activity against Plasmodium yoelii in mouse models [, , , , , , , , , ], Plasmodium berghei in mice [, ], Plasmodium cynomolgi in monkeys [, ], Plasmodium gallinaceum in mosquitoes [, , ], and Plasmodium vivax in monkeys. []
Q10: Does the parasite life cycle stage influence this compound's efficacy?
A10: Yes, this compound's efficacy appears to be stage-dependent. Studies using Plasmodium yoelii found that this compound was more effective at inhibiting the growth of late-stage parasites compared to early-stage parasites. []
Q11: Is there evidence of resistance development to this compound in Plasmodium?
A11: While these specific papers do not directly assess this compound resistance, a study involving the development of a piperaquine-resistant Plasmodium berghei line observed cross-resistance to various antimalarials, including chloroquine and artesunate, but only slight cross-resistance to this compound. [] This suggests that this compound might be less prone to cross-resistance with some antimalarials, though further research is needed to confirm this.
Q12: Are there specific drug delivery systems or targeting strategies being explored for this compound?
A12: The provided research primarily focuses on the fundamental aspects of this compound's activity and does not delve into specific drug delivery systems or targeting approaches.
Q13: Have any biomarkers been identified for predicting this compound efficacy or monitoring treatment response?
A13: No biomarkers for this compound efficacy or treatment response are discussed in the provided research.
Q14: What analytical methods are commonly used to characterize and quantify this compound?
A14: The research papers mention techniques like fluorescence spectrophotometry to determine this compound concentrations in biological samples. [] Additionally, methods like two-dimensional electrophoresis and SDS-PAGE were used to analyze protein profiles in mosquitoes treated with this compound. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3aR,5S,5aR,9S,9aS)-9-hydroxy-1,5,8-trimethyl-1,3a,4,5,5a,6,9,9a-octahydroazuleno[6,5-b]furan-2,7-dione](/img/structure/B1196103.png)
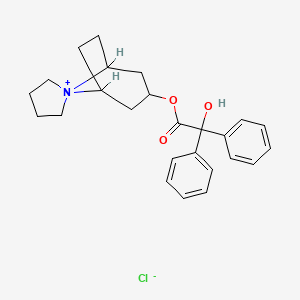
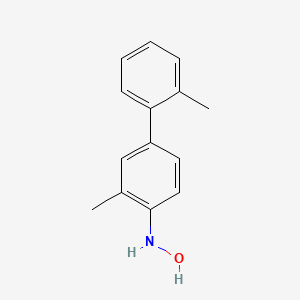
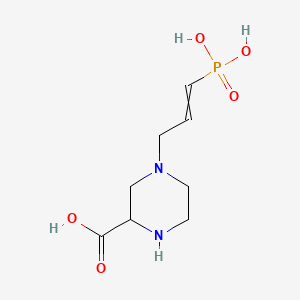

![8-Azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B1196113.png)
